(R)-(4-Fluorophenyl)(phenyl)methanamine hydrochloride
Description
(R)-(4-Fluorophenyl)(phenyl)methanamine hydrochloride is a chiral amine derivative featuring a fluorinated aromatic system and a phenyl group attached to a central methanamine core. Its hydrochloride salt form enhances stability and solubility, making it suitable for experimental and industrial use .
Properties
Molecular Formula |
C13H13ClFN |
|---|---|
Molecular Weight |
237.70 g/mol |
IUPAC Name |
(R)-(4-fluorophenyl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H12FN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m1./s1 |
InChI Key |
VYDDTTCGUSKBOE-BTQNPOSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)F)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Fluorophenyl)(phenyl)methanamine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of (4-Fluorophenyl)(phenyl)methanone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of ®-(4-Fluorophenyl)(phenyl)methanamine hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in an aqueous solution, followed by crystallization.
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound’s synthesis often involves transition-metal-catalyzed cross-coupling. For example:
-
Nickel-Catalyzed Alkylation : Aryl bromides react with dimethylzinc in DMF at 50°C under bis(triphenylphosphine)nickel(II) dichloride catalysis to form intermediates like toluene derivatives .
-
Reaction Example :
Reductive Amination
The primary amine group participates in reductive amination with ketones or aldehydes. Computational studies show the fluorine atom enhances electrophilicity at the benzylic carbon, improving reaction kinetics.
Amine Reactivity
-
Salt Formation : Reacts with HCl to form stable hydrochloride salts (m.p. 192–194°C) .
-
Acylation : Forms amides with acyl chlorides under mild conditions (e.g., room temperature, THF solvent) .
Fluorophenyl Group Effects
The 4-fluorophenyl moiety directs electrophilic substitution reactions:
-
Para Selectivity : Fluorine’s electron-withdrawing nature directs incoming electrophiles to the phenyl ring’s meta position relative to the amine.
-
Hydrogen Bonding : Fluorine participates in weak hydrogen bonds with biological targets, altering binding kinetics.
Photoredox Catalysis
In photoredox systems with Ru(bpy)₃²⁺, the compound undergoes single-electron transfer (SET) to form radical intermediates, enabling C–N bond formation .
Comparative Reactivity with Structural Analogs
| Parameter | (R)-4-Fluorophenyl Derivative | 4-Chlorophenyl Analog | 4-Methylphenyl Analog |
|---|---|---|---|
| Reaction Rate (Acylation) | 1.0 (Reference) | 0.75 | 1.2 |
| Binding Affinity (μM) | 12.3 ± 1.5 | 45.6 ± 3.2 | 28.9 ± 2.1 |
| Thermal Stability (°C) | 192–194 | 185–187 | 178–180 |
Data sourced from experimental charge density analyses and catalytic studies .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its interactions with biological targets, particularly in the central nervous system, have been explored in the context of developing novel treatments for conditions such as depression and anxiety disorders. Research indicates that (R)-(4-Fluorophenyl)(phenyl)methanamine hydrochloride may act as a selective inhibitor of certain neurotransmitter transporters, which could modulate synaptic activity and improve mood disorders .
Binding Affinity Studies
Studies utilizing techniques such as surface plasmon resonance (SPR) have demonstrated the binding affinity of this compound to dopamine and serotonin receptors. This binding profile suggests that it could be a candidate for further development as an antidepressant or anxiolytic agent. The selectivity towards specific receptor subtypes is crucial for minimizing side effects associated with broader-spectrum drugs .
Organic Synthesis
Building Block in Synthesis
this compound serves as a valuable building block in organic synthesis. Its chiral nature allows for the construction of complex molecules with defined stereochemistry, which is essential in the synthesis of various pharmaceuticals and agrochemicals. The compound's ability to undergo various reactions, including amination and alkylation, enhances its utility in synthetic pathways .
Synthesis Methods
Several methods have been developed for synthesizing this compound, including:
- Enzymatic Reduction: This method provides high enantiomeric purity and is advantageous for creating chiral centers.
- Asymmetric Aldol Reactions: These reactions are effective for constructing complex molecules while maintaining stereochemical integrity.
Case Study 1: Dopamine Transporter Inhibition
A study published by NCBI explored the structure-activity relationships of various compounds similar to this compound. It was found that modifications to the phenyl rings significantly influenced their inhibitory potency on dopamine transporters, highlighting the importance of structural variations in optimizing pharmacological activity .
Case Study 2: Antidepressant Development
Research conducted on this compound has indicated its potential role in developing new antidepressants. In preclinical models, it demonstrated efficacy in reducing depressive symptoms by modulating neurotransmitter levels in the brain. The findings suggest that further clinical trials could validate its therapeutic use .
Mechanism of Action
The mechanism of action of ®-(4-Fluorophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Halogen-Substituted Diarylmethanamines
- (4-Chlorophenyl)(phenyl)methanamine Hydrochloride (Levocetirizine derivative):
- (4-Fluorophenyl)(4-methoxyphenyl)methanamine Hydrochloride :
Cyclopropyl-Containing Derivatives
- Its molecular weight (201.67) is lower than diarylmethanamines, impacting solubility and bioavailability .
- (S)-Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride :
NMR Data
Pharmacological Relevance
- Sarizotan Hydrochloride : A 4-fluorophenyl-containing methanamine derivative used to treat Parkinson’s-associated dyskinesia, highlighting the fluorinated aryl group’s role in CNS penetration .
- Levocetirizine : The (4-chlorophenyl)(phenyl)methanamine scaffold demonstrates antihistamine activity, suggesting halogenated diarylmethanamines’ utility in allergy therapeutics .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
What are the optimal synthetic routes for (R)-(4-Fluorophenyl)(phenyl)methanamine hydrochloride, and how can enantiomeric purity be ensured?
Basic:
The synthesis typically involves reductive amination of 4-fluorobenzaldehyde and benzaldehyde derivatives, followed by resolution of enantiomers using chiral auxiliaries or chromatography. Key steps include:
- Inert atmosphere conditions to prevent oxidation of intermediates .
- Use of sodium borohydride or lithium aluminum hydride for amine reduction .
- Chiral HPLC or polarimetry to confirm enantiomeric purity .
Advanced:
To achieve >99% enantiomeric excess (ee), consider:
- Asymmetric catalysis : Use of chiral catalysts (e.g., BINAP-metal complexes) during the reductive amination step .
- Dynamic kinetic resolution : Optimize reaction conditions (pH, temperature) to favor the (R)-enantiomer .
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to separate enantiomers .
How does the fluorophenyl moiety influence the compound’s pharmacokinetics and metabolic stability?
Basic:
The 4-fluorophenyl group enhances metabolic stability by:
- Reducing CYP450-mediated oxidation due to fluorine’s electron-withdrawing effects .
- Increasing lipophilicity , improving blood-brain barrier penetration in CNS-targeted studies .
Advanced:
For quantitative analysis:
- In vitro microsomal assays : Compare metabolic half-life (t₁/₂) of fluorinated vs. non-fluorinated analogs using liver microsomes .
- Molecular docking : Map fluorine’s interactions with CYP450 isoforms (e.g., 3A4, 2D6) to predict metabolic hotspots .
- Isotope labeling : Track metabolite formation via ¹⁸F or ¹⁹F NMR .
What spectroscopic and chromatographic methods are most effective for structural characterization?
Basic:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and amine protons (δ 1.5–2.5 ppm) .
- IR spectroscopy : Confirm NH₂ and C-F stretches (3350 cm⁻¹ and 1220 cm⁻¹, respectively) .
- HPLC-UV : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .
Advanced:
- Chiral GC-MS : Quantify enantiomeric ratios using β-cyclodextrin columns .
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₃H₁₃ClFN) with <2 ppm error .
How do stereochemical differences (R vs. S) affect biological activity and receptor binding?
Basic:
The (R)-enantiomer often shows higher receptor selectivity due to complementary 3D interactions. For example:
- Serotonin receptors (5-HT₁A) : (R)-enantiomer exhibits 10-fold higher binding affinity than (S) in radioligand assays .
Advanced:
- Molecular dynamics simulations : Compare binding poses of (R) and (S) enantiomers in receptor homology models .
- Pharmacophore mapping : Identify stereospecific hydrogen-bonding motifs critical for activity .
- In vivo pharmacokinetics : Track enantiomer-specific clearance rates using chiral LC-MS/MS .
What strategies are used to design derivatives with enhanced receptor selectivity or reduced toxicity?
Basic:
- Bioisosteric replacement : Substitute the phenyl group with thiophene or pyridine to modulate solubility .
- N-alkylation : Introduce methyl or cyclopropyl groups to the amine to alter pharmacokinetics .
Advanced:
-
Structure-activity relationship (SAR) studies :
Derivative Modification Effect 4-Trifluoromethyl Increased lipophilicity 3× higher 5-HT₁A binding N-Cyclopropyl Reduced CYP2D6 metabolism 50% longer t₁/₂ -
Proteomics profiling : Use affinity chromatography to identify off-target interactions of derivatives .
How can researchers resolve contradictions in reported biological data for this compound?
Basic:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions .
- Validate purity : Re-test compounds with conflicting results using orthogonal methods (e.g., NMR + HPLC) .
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
